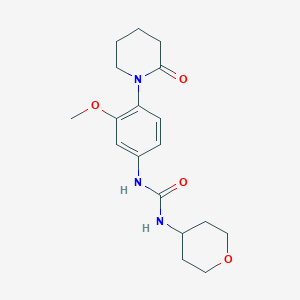
N-benzyl-N'-(4-chlorobenzyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfamide compounds involves an electrochemical method, which includes the use of conductive salt, amine, and dimethyl sulfoxide as an electrolyte . This method is simple, cost-effective, yields high, and is suitable for large-scale industrial production .Molecular Structure Analysis
The molecular formula of N-benzyl-N’-(4-chlorobenzyl)sulfamide is C14H15ClN2O2S, and its molecular weight is 310.8.Mechanism of Action
Target of Action
N-benzyl-N’-(4-chlorobenzyl)sulfamide primarily targets carbonic anhydrase enzymes, particularly carbonic anhydrase II. These enzymes play a crucial role in regulating pH and ion balance by catalyzing the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase II, N-benzyl-N’-(4-chlorobenzyl)sulfamide can affect various physiological processes, including respiration and acid-base balance .
Mode of Action
N-benzyl-N’-(4-chlorobenzyl)sulfamide interacts with carbonic anhydrase II by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. As a result, the compound disrupts the normal function of carbonic anhydrase II, leading to altered pH levels and ion transport in cells .
Biochemical Pathways
The inhibition of carbonic anhydrase II by N-benzyl-N’-(4-chlorobenzyl)sulfamide affects several biochemical pathways. One significant pathway is the regulation of acid-base balance in tissues. By inhibiting carbonic anhydrase II, the compound reduces the production of bicarbonate ions, which are essential for buffering acids in the body. This disruption can lead to changes in cellular pH and affect various metabolic processes .
Pharmacokinetics
The pharmacokinetics of N-benzyl-N’-(4-chlorobenzyl)sulfamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body. It undergoes metabolism primarily in the liver, where it is converted into inactive metabolites. The excretion of N-benzyl-N’-(4-chlorobenzyl)sulfamide and its metabolites occurs mainly through the kidneys. These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The molecular and cellular effects of N-benzyl-N’-(4-chlorobenzyl)sulfamide’s action include altered pH levels and disrupted ion transport. By inhibiting carbonic anhydrase II, the compound can lead to acidosis or alkalosis, depending on the context. These changes can affect cellular functions, including enzyme activity, ion channel function, and overall cellular homeostasis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of N-benzyl-N’-(4-chlorobenzyl)sulfamide. For instance, variations in pH can affect the binding affinity of the compound to carbonic anhydrase II. Additionally, temperature changes can alter the compound’s stability and its interaction with the enzyme. The presence of competing ions or molecules can also modulate the compound’s efficacy by affecting its availability and binding to the target enzyme .
: DrugBank
properties
IUPAC Name |
N-[(4-chlorophenyl)methylsulfamoyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-8-6-13(7-9-14)11-17-20(18,19)16-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKUNUDMVCXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(4-chlorobenzyl)sulfamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-(hydroxymethyl)azepane-1-carboxylate](/img/structure/B2624134.png)
![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)
![4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624141.png)

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)


![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)
![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)